molecular formula C14H11ClN2 B2983005 1-[(3-Chlorophenyl)methyl]benzimidazole CAS No. 838880-77-6

1-[(3-Chlorophenyl)methyl]benzimidazole

Cat. No.: B2983005
CAS No.: 838880-77-6
M. Wt: 242.71
InChI Key: QHYIRANSSQXDBU-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]benzimidazole is a useful research compound. Its molecular formula is C14H11ClN2 and its molecular weight is 242.71. The purity is usually 95%.
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Scientific Research Applications

Agricultural Applications

In agriculture, benzimidazole derivatives like Carbendazim and Tebuconazole have been used for the prevention and control of fungal diseases in plants. Research has focused on carrier systems such as solid lipid nanoparticles and polymeric nanocapsules for the sustained release of these fungicides. These systems offer advantages like modified release profiles, reduced environmental toxicity, and improved efficiency in transferring the active compounds to the site of action (Campos et al., 2015).

Antimicrobial and Anticancer Agents

Benzimidazole derivatives have shown promise in medical research as antimicrobial and anticancer agents. Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines, for example, displayed significant in vitro antibacterial activity against various strains including S. aureus and MRSA, as well as antifungal activity against C. albicans. One specific compound demonstrated potent activity with a minimum inhibitory concentration (MIC) comparable to those of traditional antibiotics (Göker et al., 2005).

Inhibitors of DNA Topoisomerase

Certain 1H-Benzimidazole derivatives have been identified as potent inhibitors of mammalian DNA topoisomerase I, an enzyme critical for DNA replication and cell division. This finding is significant for the development of new therapeutic agents targeting cancer and other diseases where regulation of DNA replication is a key strategy (Alpan et al., 2007).

Material Science and Corrosion Inhibition

In the field of material science, benzimidazole and its derivatives have been explored as corrosion inhibitors for metals. A theoretical study using Density Functional Theory (DFT) highlighted the potential of benzimidazole derivatives as effective corrosion inhibitors, providing insights into their interactions with metal surfaces and their electronic properties (Obot & Obi-Egbedi, 2010).

HIV Replication Inhibition

Novel 3-Methyl-1H,3H-Thiazolo[3,4-a]Benzimidazoles were synthesized and found to significantly inhibit HIV-1 replication in vitro without affecting HIV-2 or simian immunodeficiency virus. This research provides a foundation for developing new antiviral agents targeting HIV, with specific structural modifications enhancing antiviral activity and reducing cytotoxicity (Chimirri et al., 1998).

Mechanism of Action

Target of Action

The primary targets of 1-[(3-Chlorophenyl)methyl]benzimidazole are likely to be similar to those of other benzimidazole derivatives. Benzimidazoles are known to bind to tubulin, a vital part of the cytoskeleton and mitotic spindle . They are selectively toxic towards parasitic nematodes, selectively binding and depolymerizing their tubulins .

Mode of Action

The mode of action of this compound is likely to involve its interaction with its targets, leading to changes in the cell. For example, Mebendazole, a benzimidazole derivative, inhibits tubulin polymerization, resulting in the loss of cytoplasmic microtubules .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to involve the disruption of microtubule dynamics, affecting various cellular processes. This can lead to cell cycle arrest and ultimately cell death .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the disruption of microtubule dynamics, leading to cell cycle arrest and cell death .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYIRANSSQXDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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